L-茶氨酸-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

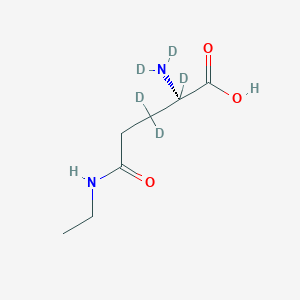

L-Theanine-d5, also known as L-Theanine-d5, is a useful research compound. Its molecular formula is C7H9D5N2O3 and its molecular weight is 179.2284689. The purity is usually 95%.

BenchChem offers high-quality L-Theanine-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Theanine-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

延长寿命和线粒体健康

L-茶氨酸已被发现通过激活暴露于紫外线 C 的生物体中的多种分子途径来延长寿命 {svg_1}. 它可以增加 ATP 的产生并改善线粒体形态,从而延长暴露于 UVC 的线虫的寿命 {svg_2}. 它还可以增强线粒体 DNA (mtDNA) 损伤的清除,并通过激活暴露于 UVC 的线虫的自噬、线粒体自噬、线粒体动力学和线粒体未折叠蛋白反应 (UPR mt) 来延长寿命 {svg_3}.

抗焦虑作用

L-茶氨酸已被证明具有强大的健康益处,例如抗焦虑作用 {svg_4}. 它是一种独特的非蛋白质氨基酸,也是绿茶中重要的生物活性成分 {svg_5}.

免疫应答调节

L-茶氨酸通过调节 γδT 淋巴细胞功能、谷胱甘肽 (GSH) 合成以及细胞因子和神经递质的分泌,在炎症、神经损伤、肠道和肿瘤中发挥免疫调节作用 {svg_6}.

放松和神经紧张

L-茶氨酸与放松作用和神经紧张缓解相关 {svg_7}. 它存在于茶叶中,其消费与放松感有关 {svg_8}.

疾病预防和健康促进

L-茶氨酸对人体健康具有潜在益处,包括改善认知和免疫功能,预防癌症,降低心血管风险,以及其作为功能性食品产品的潜在用途 {svg_9}.

乳腺癌治疗

作用机制

Target of Action

L-Theanine-d5, a deuterium-labeled form of L-Theanine, primarily targets glutamate receptors in the brain . Glutamate is a major excitatory neurotransmitter, and its receptors play a crucial role in neural communication, memory formation, learning, and regulation .

Mode of Action

L-Theanine-d5, similar to its parent compound L-Theanine, is an analog of glutamate . It can block the binding of glutamate to its receptors , thereby inhibiting the excitatory effects of glutamate . This leads to neuroprotection and relaxation . Furthermore, L-Theanine-d5 can raise the levels of inhibitory neurotransmitters and work immediately to block the production of excitatory neurotransmitters .

Biochemical Pathways

L-Theanine-d5 affects several biochemical pathways. It resembles glutamate in its chemical makeup, allowing it to compete with glutamate for postsynaptic receptors and inhibiting its binding . Additionally, L-Theanine-d5 affects the glutamine (Gln) transporter and suppresses the conversion of Gln to glutamate by glutaminase, which in turn prevents neurons from taking up extracellular Gln . This mechanism contributes to L-Theanine-d5’s neuroprotective properties in stressed cells .

Pharmacokinetics

L-Theanine-d5 is carried into the intestinal brush-border membrane via a Na(+)-dependent cotransport in the small intestine . After absorption, free L-Theanine-d5 in the circulation can pass through the blood-brain barrier . .

Result of Action

The action of L-Theanine-d5 leads to several molecular and cellular effects. It promotes mental and physical relaxation while also enhancing cognitive function and mood . It has neuroprotective effects, such as preventing cell death that could contribute to cognitive losses seen in dementia and stroke patients . It also has the potential to alleviate nonalcoholic hepatic steatosis by regulating hepatocyte lipid metabolic pathways .

Action Environment

The action, efficacy, and stability of L-Theanine-d5 can be influenced by various environmental factors. For instance, diet can impact its effectiveness. A study showed that L-Theanine can regulate neurotransmitter content under a high-protein diet . .

生化分析

Biochemical Properties

L-Theanine-d5 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with glutamate receptors in the brain, where it blocks the binding of L-glutamic acid. This interaction helps to regulate neurotransmitter levels and provides neuroprotection by preventing excitotoxicity . Additionally, L-Theanine-d5 affects the glutamine transporter and inhibits the conversion of glutamine to glutamate, further contributing to its neuroprotective effects .

Cellular Effects

L-Theanine-d5 influences various types of cells and cellular processes. It has been shown to enhance cognitive function and mood by increasing alpha wave activity in the brain, which is associated with a state of relaxed alertness . L-Theanine-d5 also affects cell signaling pathways by modulating the levels of inhibitory neurotransmitters and blocking excitatory neurotransmitter production. This modulation helps to maintain a balance between activation and inhibition, which is crucial for mood, memory, attention, and relaxation . Furthermore, L-Theanine-d5 has been found to improve liver and brain structure and function under high-protein diets, indicating its protective effects on cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of L-Theanine-d5 involves several key interactions at the molecular level. L-Theanine-d5 competes with glutamate for postsynaptic receptors, inhibiting its binding and preventing excitotoxicity . It also binds to the glutamate transporter, limiting the uptake of glutamate and reducing its availability in the synaptic cleft . Additionally, L-Theanine-d5 suppresses the conversion of glutamine to glutamate by inhibiting the enzyme glutaminase, further reducing glutamate levels . These interactions contribute to the neuroprotective and relaxing effects of L-Theanine-d5.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Theanine-d5 have been observed to change over time. The compound is stable and does not degrade easily, maintaining its efficacy in both in vitro and in vivo studies . Long-term exposure to L-Theanine-d5 has been shown to have sustained positive effects on cellular function, including improved neurotransmitter levels, enhanced cognitive function, and protection against oxidative stress . These findings suggest that L-Theanine-d5 can provide long-lasting benefits in laboratory settings.

Dosage Effects in Animal Models

The effects of L-Theanine-d5 vary with different dosages in animal models. At lower doses, L-Theanine-d5 has been found to enhance cognitive function, improve mood, and provide neuroprotection without any adverse effects . At higher doses, some studies have reported threshold effects, where the benefits plateau and no further improvements are observed . Additionally, extremely high doses of L-Theanine-d5 may lead to toxic effects, such as liver damage and altered neurotransmitter levels . Therefore, it is important to determine the optimal dosage for achieving the desired effects while minimizing potential risks.

Metabolic Pathways

L-Theanine-d5 is involved in several metabolic pathways, primarily related to neurotransmitter regulation. It interacts with enzymes such as glutaminase and glutamate decarboxylase, which are involved in the synthesis and degradation of glutamate and gamma-aminobutyric acid (GABA) . By modulating these enzymes, L-Theanine-d5 helps to maintain a balance between excitatory and inhibitory neurotransmitters, contributing to its neuroprotective effects . Additionally, L-Theanine-d5 has been shown to affect metabolic flux and metabolite levels in the liver and brain, further supporting its role in cellular metabolism .

Transport and Distribution

L-Theanine-d5 is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the small intestine via a sodium-dependent cotransport system and then enters the bloodstream . Once in the circulation, L-Theanine-d5 can cross the blood-brain barrier and accumulate in the brain, where it exerts its neuroprotective effects . The compound also interacts with transporters and binding proteins that facilitate its distribution within different tissues, ensuring its availability for cellular processes .

Subcellular Localization

The subcellular localization of L-Theanine-d5 plays a crucial role in its activity and function. L-Theanine-d5 is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors involved in neurotransmitter regulation . It may also be targeted to specific compartments or organelles through post-translational modifications or targeting signals, enhancing its efficacy in modulating cellular processes . The precise localization of L-Theanine-d5 within cells is essential for its neuroprotective and antioxidative effects.

属性

IUPAC Name |

(2S)-2,3,3-trideuterio-2-(dideuterioamino)-5-(ethylamino)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-2-9-6(10)4-3-5(8)7(11)12/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1/i3D2,5D/hD2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATAGRPVKZEWHA-SMBMUFOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])CC(=O)NCC)N([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145638.png)

![4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B1145641.png)